An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dimethylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dimethylbenzoate
Introduction
Methyl 2-amino-3,5-dimethylbenzoate is an aromatic ester containing amino and methyl functional groups. These substitutions on the benzene ring are crucial in defining its chemical behavior and physical properties, making it a molecule of interest for researchers in medicinal chemistry and materials science. As a substituted anthranilate, it possesses a structural motif found in various biologically active compounds and synthetic intermediates. For drug development professionals, a thorough understanding of its physicochemical profile is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing robust synthetic routes and formulation strategies.
This guide provides a comprehensive overview of the key physicochemical properties of Methyl 2-amino-3,5-dimethylbenzoate. While experimental data for this specific molecule is not extensively available in public literature, this document will leverage data from structurally related analogs and established scientific principles to provide reliable estimations. Furthermore, it details the standard experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers.
Chemical Identity and Structure
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IUPAC Name: Methyl 2-amino-3,5-dimethylbenzoate
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Molecular Formula: C₁₀H₁₃NO₂
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Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted and estimated physicochemical properties of Methyl 2-amino-3,5-dimethylbenzoate. These values are derived from computational models and by comparing with structural analogs.
| Property | Predicted/Estimated Value | Notes and Comparison with Analogs |
| Melting Point (°C) | 70 - 110 | The melting point is significantly influenced by the substitution pattern on the aromatic ring. For instance, Methyl 3,5-dimethylbenzoate has a melting point of 31-33 °C, while Methyl 4-amino-3,5-dimethylbenzoate melts at 106-107°C[2]. The presence of the amino group in the ortho position is expected to allow for intramolecular hydrogen bonding, which could affect the crystal packing and thus the melting point. |
| Boiling Point (°C) | ~330 | The predicted boiling point is in the range of similar aromatic esters. Methyl 4-amino-3,5-dimethylbenzoate has a predicted boiling point of 331.3°C[2]. The parent compound, Methyl benzoate, boils at a much lower temperature (198-199 °C)[3], highlighting the impact of the amino and methyl substitutions. |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, ether) | The amino group can act as both a hydrogen bond donor and acceptor, which may slightly increase water solubility compared to non-polar analogs. However, the overall aromatic character and the methyl groups suggest limited aqueous solubility. Methyl benzoate is described as slightly soluble in water[3]. For a related compound, Methyl 3-Amino-5-bromo-2-methylbenzoate, solubility in methanol is noted. |
| pKa | Amino group: ~2-3; Conjugate acid of the ester: ~ -6 | The basicity of the aromatic amino group is significantly reduced due to the delocalization of the lone pair of electrons into the benzene ring and the electron-withdrawing effect of the adjacent ester group. The predicted pKa of the protonated amino group is in the low single digits. |
| LogP (Octanol-Water Partition Coefficient) | ~1.8 - 2.5 | This value suggests a moderate degree of lipophilicity, which is a critical parameter in drug design for cell membrane permeability. The LogP of the parent Methyl benzoate is 2.12[3]. The addition of an amino group would typically decrease the LogP, while the two methyl groups would increase it. |
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, the predicted values must be confirmed through empirical testing. The following section details the standard methodologies for determining the key physicochemical properties of Methyl 2-amino-3,5-dimethylbenzoate.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of Methyl 2-amino-3,5-dimethylbenzoate.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Experimental Protocol (Capillary Method):
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Sample Preparation: A small amount of the dry, purified Methyl 2-amino-3,5-dimethylbenzoate is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
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Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
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Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is the end of the range.
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Validation: The accuracy of the apparatus should be regularly checked with certified reference standards.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Experimental Protocol (Microscale Method):
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Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube.
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Apparatus: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
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Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled.
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Observation: The heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.
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Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded.
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Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If necessary, the observed boiling point can be corrected to the normal boiling point (at 1 atm) using a nomograph or the Clausius-Clapeyron equation.
Solubility Assessment
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug delivery and formulation.
Experimental Protocol (Shake-Flask Method):
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System Preparation: An excess amount of Methyl 2-amino-3,5-dimethylbenzoate is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
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Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
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Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Workflow for Solubility Determination
Caption: Step-by-step workflow for the shake-flask method of solubility determination.
pKa Measurement
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For an amine like Methyl 2-amino-3,5-dimethylbenzoate, the pKa of its conjugate acid is determined.
Experimental Protocol (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, derivative plots or non-linear regression analysis of the titration data can be used.
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Instrumentation: An automated titrator can provide more precise and reproducible results.
LogP Determination
Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a molecule's lipophilicity.
Experimental Protocol (Shake-Flask Method):
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System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
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Partitioning: A known amount of Methyl 2-amino-3,5-dimethylbenzoate is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
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Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This will provide information about the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons, the amino protons, the two methyl groups on the ring, and the methyl group of the ester.
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¹³C NMR: This will show the number of different types of carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: Key characteristic absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS): This technique will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) would be expected at m/z = 179.
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This technical guide has outlined the essential physicochemical properties of Methyl 2-amino-3,5-dimethylbenzoate, providing a framework for its scientific investigation. While a complete experimental dataset is yet to be established in the public domain, the provided estimations based on structural analogs and the detailed experimental protocols offer a robust starting point for researchers and drug development professionals. The empirical determination of these properties is a critical step in unlocking the full potential of this molecule in various scientific applications.
References
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved January 26, 2026, from [Link]
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Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835529, Methyl 5-amino-2,4-dimethylbenzoate. Retrieved January 26, 2026, from [Link]
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ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved January 26, 2026, from [Link]
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MySkinRecipes. (n.d.). Methyl 4-amino-3,5-dimethylbenzoate. Retrieved January 26, 2026, from [Link]
